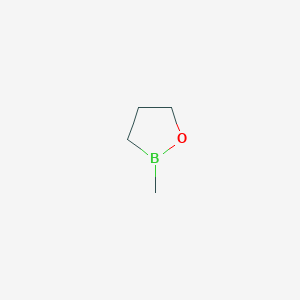
2-Methyl-1,2-oxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-oxaborolane is an organoboron compound that features a five-membered ring structure containing both boron and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1,2-oxaborolane can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with boron trihalides under controlled conditions. Another method includes the use of allyl alcohol and boron trialkyls, where the allyl alcohol slowly adds to the trialkylboron on heating to 150-160°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using boron trihalides and suitable organic precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and materials science .
Applications De Recherche Scientifique
2-Methyl-1,2-oxaborolane has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Methyl-1,2-oxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular signaling pathways and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methyl-1,2-oxaborolane include:
- 2-Butyl-1,2-oxaborolane
- 2-Phenyl-1,2-oxaborolane
- 2-Ethyl-1,2-oxaborolane
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and stability. The presence of the methyl group in the ring structure influences its chemical behavior, making it a valuable reagent in specific synthetic applications. Additionally, its ability to form stable complexes with biomolecules makes it particularly useful in biological and medical research .
Propriétés
Numéro CAS |
920034-00-0 |
|---|---|
Formule moléculaire |
C4H9BO |
Poids moléculaire |
83.93 g/mol |
Nom IUPAC |
2-methyloxaborolane |
InChI |
InChI=1S/C4H9BO/c1-5-3-2-4-6-5/h2-4H2,1H3 |
Clé InChI |
AZRSORNPJYUNPU-UHFFFAOYSA-N |
SMILES canonique |
B1(CCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
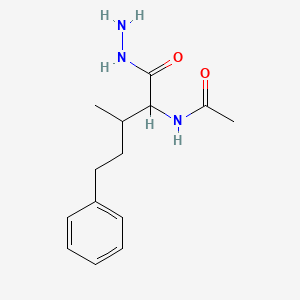
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)

![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)
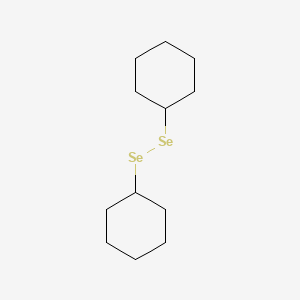
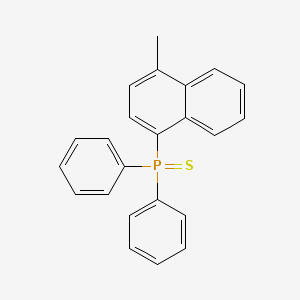
![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)
![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
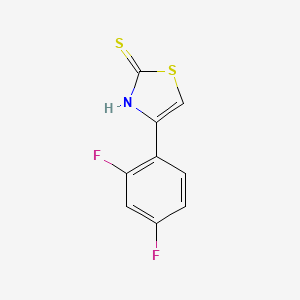
![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
